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Compound of Interest

Compound Name: Fluoroacetaldehyde

Cat. No.: B075747

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermochemical
properties of fluoroacetaldehyde and its key isomers: 2-fluoroethenol and 1-fluorooxirane.
Understanding the thermodynamic stability and properties of these organofluorine compounds
is crucial for their application in medicinal chemistry and materials science, where fluorine
substitution is a key strategy for modulating molecular properties. This document summarizes
the most recent and accurate computational data, details the methodologies for obtaining these
values, and presents a visual representation of the isomeric landscape.

Core Thermochemical Data

The following table summarizes the key thermochemical properties for the C2H3FO isomers at
standard conditions (298.15 K and 1 atm). These values have been determined through high-
level ab initio computational chemistry methods, providing a reliable basis for understanding
the relative stabilities and reactivities of these compounds.
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Standard Standard

Heat
Enthalpy of  Molar .
IUPAC . Capacity
Isomer Structure Formation Entropy
Name (Cp29s)
(AfH298) (S°298)
(callmol-K)
(kcal/mol) (cal/mol-K)
Fluoroacetald 2-
CHz2FCHO -83.16 68.35 15.35
ehyde Fluoroethanal
(2)-2-
2- CH(F)=CHO
Fluoroethen- -71.21 67.89 15.65
Fluoroethenol H
1-ol
1- 2-
c-CHFOCH: -48.19 67.14 14.93

Fluorooxirane  Fluorooxirane

Data sourced from computational studies by Purnell and Bozzelli.[1]

Experimental and Computational Protocols

The thermochemical data presented in this guide are derived from sophisticated computational
chemistry protocols designed to achieve high accuracy. The primary methods employed are the
Complete Basis Set (CBS-QB3) and Gaussian-n (G3 and G4) composite procedures, as well
as the Weizmann-1 (W1U) theory. These methods systematically approximate the results of a
high-level quantum mechanical calculation by a series of smaller, more manageable
calculations.

CBS-QB3 Protocol

The CBS-QB3 method is a composite approach that involves the following key steps:

o Geometry Optimization: The molecular geometry is optimized at the B3LYP/6-311G(2d,d,p)
level of theory.

e Frequency Calculation: Vibrational frequencies are calculated at the same B3LYP level to
determine the zero-point vibrational energy (ZPE) and thermal corrections. The ZPE is
typically scaled by a factor of 0.99.
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Single-Point Energy Calculations: A series of single-point energy calculations are performed
at higher levels of theory and with larger basis sets, including CCSD(T)/6-31+G(d"),
MP4SDQ/6-31+G(d,p), and MP2/6-311+G(2df,2p).

Extrapolation to the Complete Basis Set Limit: The energies from the MP2 calculations are
extrapolated to the complete basis set limit to obtain a more accurate electronic energy.

Final Energy Calculation: The final CBS-QB3 energy is a composite of the extrapolated
energy and corrections from the higher-level calculations.

G3(MP2)//IB3LYP Protocol

The G3(MP2)//B3LYP method is a variation of the Gaussian-3 theory that offers a good
balance of accuracy and computational cost. The protocol consists of:

o Geometry and Zero-Point Energy: The molecular geometry is optimized, and vibrational
frequencies are calculated using the B3LYP density functional with the 6-31G(d) basis set.

Series of Single-Point Energy Calculations: A sequence of single-point energy calculations is
performed at various levels of theory and with different basis sets to approximate the energy
at a very high level. These include QCISD(T)/6-31G(d), MP4/6-31+G(d), MP4/6-31G(2df,p),

and MP2(Full)/G3Large.

» Higher-Level Correction (HLC): An empirical higher-level correction is added to the final
energy to account for remaining basis set and correlation effects.

These computational protocols have been extensively benchmarked and are considered to
provide thermochemical data with "chemical accuracy,"” typically within 1-2 kcal/mol of
experimental values.

Isomer Energy Landscape

The relative stabilities of the fluoroacetaldehyde isomers are critical for understanding their
potential for interconversion and their roles in chemical reactions. The following diagram,
generated using the DOT language, illustrates the energetic relationship between the three
isomers based on their standard enthalpies of formation.
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- 2-Fluoroethenol -
Isomerization (CH(F)=CHOH) Isomerization

AAfH® = +11.95 kcal/mol AfH® = -71.21 keal/mol AAfH® = +23.02 kcal/mol

Fluoroacetaldehyde Isomerization 1-Fluorooxirane
(CH2FCHO) AAfH® = +34.97 kcal/mol (c-CHFOCH?>)
AfH° = -83.16 kcal/mol AfH® = -48.19 kcal/mol

Click to download full resolution via product page

Relative enthalpies of formation for fluoroacetaldehyde isomers.

This diagram clearly shows that fluoroacetaldehyde is the most thermodynamically stable
isomer, followed by 2-fluoroethenol and then 1-fluorooxirane, which is significantly less stable.
These energy differences are crucial for predicting equilibrium concentrations and the feasibility
of isomerization reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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